Iron(II)-edta (CAS 15651-72-6), also known as ferrous EDTA, is a highly soluble, redox-active coordination complex consisting of an iron(II) center chelated by ethylenediaminetetraacetate. In industrial and laboratory procurement, it is primarily valued for its unique electrochemical and coordination properties, specifically its exceptionally low reduction potential compared to free iron and its ability to rapidly form stable nitrosyl complexes. Unlike unchelated ferrous salts, the bulky, negatively charged [Fe(EDTA)]2- complex remains fully soluble at neutral to mildly alkaline pH, preventing the precipitation of iron hydroxides. However, because EDTA thermodynamically stabilizes the iron(III) state by over ten orders of magnitude more than the iron(II) state, Iron(II)-edta is highly susceptible to auto-oxidation. Consequently, its procurement and application—ranging from flue gas denitrification to hydroxyl radical generation in structural biology—require strict control over atmospheric exposure or the integration of continuous in situ regeneration systems [1].
Substituting Iron(II)-edta with unchelated ferrous salts (like iron(II) sulfate) or its oxidized counterpart (Iron(III)-edta) fundamentally compromises process integrity. In gas scrubbing applications, Iron(III)-edta is entirely inert toward nitric oxide (NO), meaning any substitution or unmanaged oxidation immediately halts denitrification efficiency. In molecular biology and structural footprinting, replacing Iron(II)-edta with free ferrous sulfate causes the iron to bind directly to specific basic residues or nucleic acid sites, resulting in biased, localized cleavage rather than the required uniform hydroxyl radical cloud. Furthermore, in agricultural or cell culture formulations, unchelated iron(II) rapidly precipitates as insoluble hydroxides at physiological pH, leading to inconsistent dosing and equipment scaling. Therefore, buyers must specifically procure and maintain the Fe(II)-edta state to ensure both solubility and the correct coordination geometry for their target applications [1].
In wet scrubbing systems for industrial denitrification, the oxidation state of the chelated iron strictly dictates performance. Iron(II)-edta rapidly coordinates with NO to form a stable nitrosyl complex (Fe(II)-EDTA-NO), achieving NO removal efficiencies exceeding 85% under optimized conditions. In stark contrast, Iron(III)-edta lacks the available coordination chemistry to bind NO, resulting in near 0% absorption efficiency. This binary performance gap dictates that industrial procurement must either source stable Iron(II)-edta formulations or implement continuous reduction systems to prevent the accumulation of the inert Fe(III) species [1].
| Evidence Dimension | Nitric Oxide (NO) Removal Efficiency |
| Target Compound Data | >85% efficiency (forms stable Fe(II)-EDTA-NO complex) |
| Comparator Or Baseline | Iron(III)-edta (~0% efficiency, inert to NO binding) |
| Quantified Difference | Absolute loss of target gas absorption capacity upon oxidation to Fe(III) |
| Conditions | Simulated flue gas wet scrubbing, pH 5-7 |
Industrial buyers must ensure the Fe(II) state is maintained, as the oxidized Fe(III) form is functionally useless for NO capture.
Chelating iron(II) with EDTA fundamentally alters its thermodynamic stability. Because EDTA binds iron(III) with a formation constant (log K = 25.1) that is roughly ten orders of magnitude higher than its binding to iron(II) (log K = 14.3), the standard reduction potential of the Fe(III)/Fe(II)-edta couple drops to approximately +0.12 V, compared to +0.77 V for the unchelated aqueous Fe(III)/Fe(II) couple. This massive negative shift in redox potential makes Iron(II)-edta a significantly stronger reducing agent than free ferrous sulfate. While this drives highly efficient, dose-dependent hydroxyl radical generation in Fenton-like reactions, it also means the compound is highly susceptible to auto-oxidation, requiring strict handling protocols during procurement and storage [1].
| Evidence Dimension | Standard Reduction Potential (E°) |
| Target Compound Data | ~ +0.12 V (Fe(III)/Fe(II)-edta couple) |
| Comparator Or Baseline | Ferrous Sulfate / Aqueous Iron (~ +0.77 V) |
| Quantified Difference | 650 mV negative shift in reduction potential |
| Conditions | Aqueous solution, standard conditions |
The altered redox potential makes it a superior catalyst for radical generation but necessitates stringent anaerobic storage to prevent degradation.
In structural biology, generating hydroxyl (•OH) radicals for macromolecular footprinting requires a reagent that does not bind to the target molecule. Unchelated ferrous sulfate binds directly to specific basic amino acid residues or the negatively charged DNA backbone, causing localized, biased cleavage that ruins high-resolution mapping. Iron(II)-edta, however, exists as a bulky, negatively charged complex ([Fe(EDTA)]2-) that is electrostatically repelled by nucleic acids and fails to coordinate with protein surfaces. This ensures that when reacted with hydrogen peroxide, it generates a uniform, freely diffusing •OH radical cloud from the bulk solvent, providing unbiased, dose-dependent structural data [1].
| Evidence Dimension | Cleavage Bias and Target Binding |
| Target Compound Data | Unbiased, uniform cleavage (bulk solvent •OH generation) |
| Comparator Or Baseline | Ferrous Sulfate (Highly biased, site-specific cleavage) |
| Quantified Difference | Elimination of artifactual direct-metal coordination to macromolecules |
| Conditions | Fenton-like radical generation (with H2O2) at physiological pH |
Laboratories running high-resolution structural mapping must procure the chelated form to prevent localized binding artifacts.
For agricultural micronutrient formulations and mammalian cell culture media, maintaining iron in solution at neutral pH is a primary procurement hurdle. Unchelated ferrous sulfate rapidly undergoes hydrolysis at pH > 6.5, precipitating as insoluble iron(III) hydroxides and stripping the media of bioavailable iron. Iron(II)-edta completely circumvents this issue; the hexadentate chelation shields the iron center, maintaining near 100% solubility across a broad pH range (pH 4 to 8). This prevents equipment scaling in industrial hydroponics and ensures consistent, reproducible dosing in sensitive bioreactor environments .
| Evidence Dimension | Aqueous Solubility at pH 7.4 |
| Target Compound Data | Maintains full solubility as a stable chelate |
| Comparator Or Baseline | Ferrous Sulfate (Rapidly precipitates as insoluble hydroxides) |
| Quantified Difference | Prevention of iron precipitation and loss of bioavailability |
| Conditions | Aqueous media, pH 7.0 - 7.5 |
Formulators must select the chelated form to ensure long-term stability and prevent precipitation in neutral-pH liquid products.
Directly leveraging its ability to form stable nitrosyl complexes (Fe(II)-EDTA-NO), this compound is the active absorbent in wet scrubbing systems designed to remove NO from industrial emissions. Procurement in this sector often involves coupling the compound with reducing agents (like sulfites or biological reactors) to continuously regenerate the active Fe(II) state from the inactive Fe(III) state [1].
Due to its bulky, negatively charged structure, Iron(II)-edta is the gold-standard reagent for generating freely diffusing hydroxyl radicals via Fenton chemistry. It is procured by structural biology labs to map DNA-protein interactions and protein folding without the risk of the metal binding directly to the target molecule [2].
Iron(II)-edta is utilized in liquid fertilizers and bioreactor media where maintaining iron solubility at neutral to mildly alkaline pH is critical. It prevents the precipitation issues associated with unchelated ferrous salts, ensuring reliable cellular uptake and preventing irrigation line blockages .